molecular formula C11H11NOS B7906386 (2-Benzylthiazol-4-yl)methanol

(2-Benzylthiazol-4-yl)methanol

Cat. No.: B7906386
M. Wt: 205.28 g/mol
InChI Key: QMCGUQMAJDZBAM-UHFFFAOYSA-N
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Description

(2-Benzylthiazol-4-yl)methanol is a heterocyclic organic compound that features a thiazole ring substituted with a benzyl group at the 2-position and a hydroxymethyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylthiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with 2-bromoacetaldehyde followed by cyclization with sulfur and a base to form the thiazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a reducing agent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Benzylthiazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Benzylthiazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Benzylthiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzylthiazol-4-yl)methanol is unique due to the presence of both benzyl and hydroxymethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in research and industry .

Properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c13-7-10-8-14-11(12-10)6-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCGUQMAJDZBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Benzyl-4-thiazolecarboxylic acid is converted to the methyl ester and the ester is reduced with lithium aluminium hydride in tetrahydrofuran to give 2-benzyl-4-hydroxymethylthiazole. Using this compound as the starting material in the procedure of Example 1 gives N-methyl-N'-[2-((2-benzyl-4-thiazolyl)methylthio)ethyl]thiourea.
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methyl ester
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Synthesis routes and methods II

Procedure details

90 ml of a toluene solution of 2 M/liter of diethyl sodium aluminum dihydride was added dropwise at -10° C. to a solution of 20 g of the product of Step A in 100 ml of toluene and the mixture was stirred at -5° C. for one hour. 150 ml of aqueous 2N hydrochloric acid were added dropwise to the mixture at -20° C. and then ether and water were added thereto. The mixture was filtered and the organic phase of the filtrate was washed with water, dried and evaporated to dryness. The residue was chromatographed over silica gel and was eluted with a 7-3 methylene chloride-ethyl acetate mixture to obtain 13.6 g of (2-benzyl-4-thiazolyl)-methanol melting about 50° C.
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diethyl sodium aluminum dihydride
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20 g
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100 mL
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90 mL
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